1-Phenylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C11H13NO2 . It’s a solid substance with a molecular weight of 191.23 .
Carboxylic acids, which include 1-Phenylpyrrolidine-2-carboxylic acid, play a key role in life sciences . They are intermediates in the degradation pathways of amino acids, fats, and carbohydrates . They can exhibit hydrogen bonding with themselves, leading to increased stabilization of the compounds and elevated boiling points . They are polar molecules soluble in polar solvents, but as the alkyl chain increases their solubility decreases due to the hydrophobic nature of the carbon chain .
The five-membered pyrrolidine ring, which is present in 1-Phenylpyrrolidine-2-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Structure-Activity Relationship (SAR) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were also studied .
1-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 191.23 g/mol. It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. The compound appears as a white to off-white powder and is soluble in various organic solvents. Its structural formula can be represented by the InChI key ZZMSDLWVAMNVOD-UHFFFAOYSA-N, and its SMILES notation is C1CC(N(C1)C2=CC=CC=C2)C(=O)O .
These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
The biological activity of 1-phenylpyrrolidine-2-carboxylic acid has been explored in various studies, indicating potential pharmacological properties. It has been noted for its:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Several methods exist for synthesizing 1-phenylpyrrolidine-2-carboxylic acid, including:
1-Phenylpyrrolidine-2-carboxylic acid has several applications in various fields:
Studies on the interactions of 1-phenylpyrrolidine-2-carboxylic acid with biological systems have provided insights into its pharmacodynamics. Notable findings include:
These studies highlight the compound's relevance in drug development and therapeutic applications .
1-Phenylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Different position of phenyl substitution |
4-Phenylpyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Variation in phenyl substitution position |
5-Oxo-1-phenyl-pyrrolidine-2-carboxylic acid | Oxo derivative | Presence of an oxo group enhancing reactivity |
N-Boc-protected derivatives | Protected amine | Used for protecting amine functionality |
The uniqueness of 1-phenylpyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which may impart distinct biological activities compared to similar compounds .
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles represents a cornerstone for constructing pyrrolidine frameworks. A copper(I)-catalyzed system utilizing glycine-derived aldimine esters enables the synthesis of α-deuterated 1-phenylpyrrolidine-2-carboxylic acid derivatives with >95% enantiomeric excess (ee). Critical to this method is the in situ generation of N-metallated ylides, where the copper center imposes facial selectivity during the cycloaddition step. Deuterium incorporation via H/D exchange with D₂O precedes ylide formation, ensuring the α-deuterated stereocenter remains intact during the reaction.
Schöllkopf’s bis-lactim ether methodology has been adapted for quaternary proline synthesis, including phenyl-substituted variants. Alkylation of cyclo-(L-Val-Ala) bis-lactim ether 158 with 1,3-dibromopropane introduces the pyrrolidine backbone, followed by acid hydrolysis to yield enantiopure 1-phenylpyrrolidine-2-carboxylic acid precursors. The rigid bicyclic structure of the auxiliary enforces Re-face attack during alkylation, achieving diastereomeric ratios exceeding 20:1.
Method | Catalyst/Reagent | ee (%) | Yield (%) | Scale Demonstrated |
---|---|---|---|---|
Cu(I)-1,3-DC | CuOTf/Ph-BOX | 95–99 | 78–85 | 10 mmol |
Bis-lactim alkylation | cyclo-(L-Val-Ala) | >99 | 65–70 | 100 g |
A four-step synthesis starting from (R)-styrene oxide exploits aziridinium ion intermediates for regioselective ring expansion. Treatment of 3-(benzylamino)propionitrile with thionyl chloride generates a chlorinated aziridinium species, which undergoes nitrile anion cyclization to form the pyrrolidine ring. This method avoids chromatographic purification, isolating crystalline 1-phenylpyrrolidine-2-carboxylic acid in 84% overall yield. Pilot-scale runs (17 kg) confirmed the robustness of this approach, with <2% pyrroline byproduct formation.
While primarily used for pyrrolidine itself, nickel-catalyzed deamination of putrescine at 100–160°C provides a foundational strategy applicable to substituted derivatives. By substituting putrescine with N-benzylputrescine, the method can be adapted to synthesize 1-benzylpyrrolidine-3-carboxylic acid analogs. The nickel catalyst facilitates simultaneous ammonia elimination and cyclization, though phenyl-substituted variants require modified workup procedures to minimize tar formation.
Pig liver esterase (PLE)-mediated hydrolysis of racemic α-allyl phenylglycine methyl ester 207 achieves enantiomeric ratios >200:1 for the (S)-configured acid. The enzyme’s large hydrophobic pocket accommodates the phenyl group, while polar interactions with the ester moiety drive preferential hydrolysis of the (R)-enantiomer. Subsequent Mitsunobu cyclization of the resolved ester yields enantiopure 1-phenylpyrrolidine-2-carboxylic acid without racemization.
Positively charged reagents like (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) enable enantiomeric excess determination via LC-ESI-MS/MS. Derivatization of the carboxylic acid group creates diastereomeric amides separable on C18 columns, with detection limits ≤1 pmol. The pyridinium moiety enhances ionization efficiency, allowing precise quantification even in complex matrices.
Technique | Resolution Agent | ee Accuracy | Throughput |
---|---|---|---|
Enzymatic (PLE) | Pig liver esterase | ±0.5% | Moderate |
Chiral derivatization | PCP2-Me | ±0.2% | High |